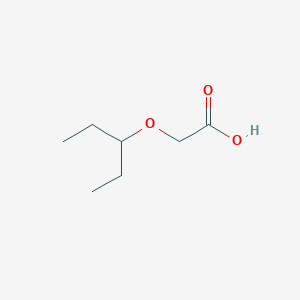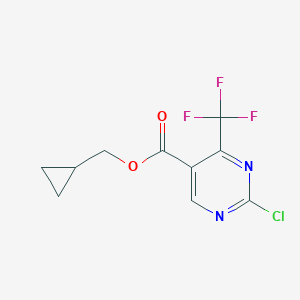![molecular formula C8H15N B071381 2-Isopropyl-2-azabicyclo[2.1.1]hexane CAS No. 175021-19-9](/img/structure/B71381.png)
2-Isopropyl-2-azabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-2-azabicyclo[2.1.1]hexane, commonly known as IPA or Isopropylphenidate, is a synthetic compound belonging to the family of phenidates. It is a potent psychostimulant that has been widely used in scientific research. IPA has been found to have similar effects to Ritalin, a well-known prescription drug used to treat attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
IPA works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased activity in the brain's reward and motivation pathways, leading to feelings of euphoria, increased energy, and improved cognitive function. The exact mechanism of action of IPA is not fully understood, but it is believed to act primarily on the dopamine transporter and norepinephrine transporter.
Efectos Bioquímicos Y Fisiológicos
IPA has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and bronchodilation. IPA has been found to increase the release of glucose and fatty acids from adipose tissue, leading to increased energy levels. It also increases the release of corticotropin-releasing hormone (CRH), which can lead to increased stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPA has several advantages for use in lab experiments. It is a potent psychostimulant that has been found to have similar effects to Ritalin. It is relatively easy to synthesize and purify, making it readily available for use in research. However, there are also limitations to its use. IPA has been found to have a high potential for abuse and addiction, which can make it difficult to control in lab experiments. It can also have a range of side effects, including increased heart rate, blood pressure, and body temperature, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on IPA. One area of interest is the potential use of IPA in the treatment of neurological disorders, such as 2-Isopropyl-2-azabicyclo[2.1.1]hexane, narcolepsy, and depression. Further research is needed to investigate the efficacy and safety of IPA in these conditions. Another area of interest is the development of new psychostimulants based on IPA. Researchers are exploring new compounds that have similar effects to IPA but with fewer side effects and a lower potential for abuse and addiction. Finally, there is a need for more research into the long-term effects of IPA use on the brain and body. This will help to determine the safety and potential risks associated with the use of IPA in scientific research.
Métodos De Síntesis
IPA is synthesized by reacting isopropylphenylacetone with ammonia in the presence of a reducing agent, such as sodium borohydride. The reaction takes place in a solvent, such as ethanol or methanol, and is typically carried out under reflux conditions. The resulting product is purified by recrystallization or chromatography to obtain pure IPA.
Aplicaciones Científicas De Investigación
IPA has been widely used in scientific research to investigate its effects on the central nervous system. It has been found to have similar effects to Ritalin, including increasing dopamine and norepinephrine levels in the brain. IPA has been used in studies investigating the effects of psychostimulants on cognitive function, attention, and memory. It has also been used to investigate the potential use of psychostimulants in the treatment of neurological disorders, such as 2-Isopropyl-2-azabicyclo[2.1.1]hexane, narcolepsy, and depression.
Propiedades
Número CAS |
175021-19-9 |
|---|---|
Nombre del producto |
2-Isopropyl-2-azabicyclo[2.1.1]hexane |
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
2-propan-2-yl-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C8H15N/c1-6(2)9-5-7-3-8(9)4-7/h6-8H,3-5H2,1-2H3 |
Clave InChI |
FURXRIUSNLWPAX-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC1C2 |
SMILES canónico |
CC(C)N1CC2CC1C2 |
Sinónimos |
2-Azabicyclo[2.1.1]hexane,2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



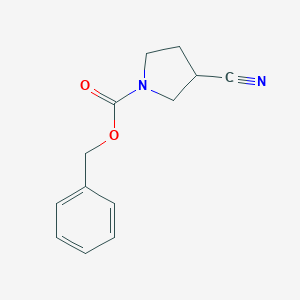
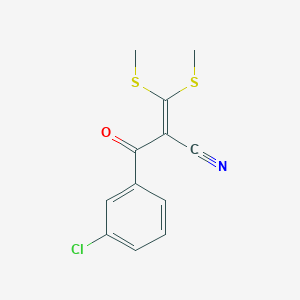
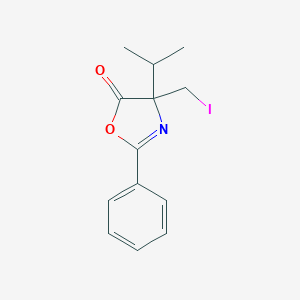
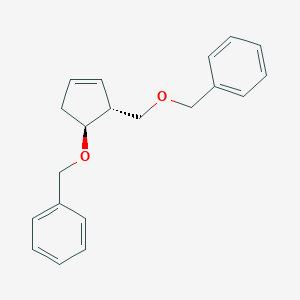
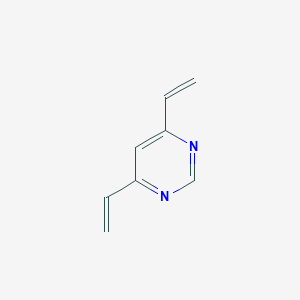
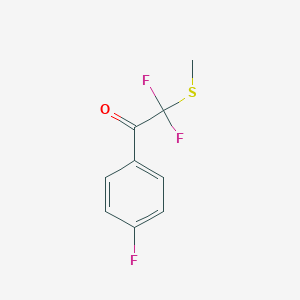
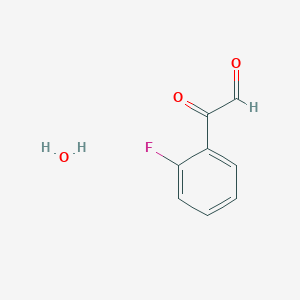
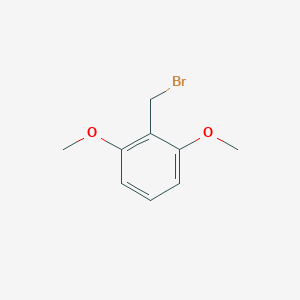
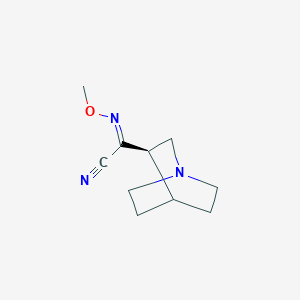
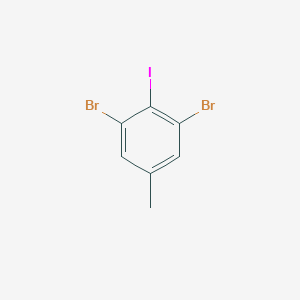
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)
